2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol 2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1274726-74-7
VCID: VC12018707
InChI: InChI=1S/C12H20N4O/c13-12-2-1-11(9-14-12)10-16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,10H2,(H2,13,14)
SMILES: C1CN(CCN1CCO)CC2=CN=C(C=C2)N
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol

2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol

CAS No.: 1274726-74-7

Cat. No.: VC12018707

Molecular Formula: C12H20N4O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol - 1274726-74-7

Specification

CAS No. 1274726-74-7
Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
IUPAC Name 2-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C12H20N4O/c13-12-2-1-11(9-14-12)10-16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,10H2,(H2,13,14)
Standard InChI Key VELYTHUFTZBYQQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)CC2=CN=C(C=C2)N
Canonical SMILES C1CN(CCN1CCO)CC2=CN=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol has the molecular formula C₁₂H₂₀N₄O and a molecular weight of 236.31 g/mol. Its IUPAC name, 2-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]ethanol, reflects its three primary components:

  • A piperazine ring (C₄H₁₀N₂) substituted at the 1-position.

  • A 6-aminopyridin-3-ylmethyl group (C₆H₇N₂) attached to the piperazine nitrogen.

  • A 2-hydroxyethyl side chain (C₂H₅O) linked to the piperazine ring.

The canonical SMILES representation, C1CN(CCN1CCO)CC2=CN=C(C=C2)N, provides a topological map of the molecule, highlighting the connectivity between these subunits.

Table 1: Key Identifiers of 2-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol

PropertyValueSource
CAS Number1274726-74-7
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.31 g/mol
IUPAC Name2-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]ethanol
PubChem CID55046739
SMILESC1CN(CCN1CCO)CC2=CN=C(C=C2)N

Synthesis Pathways and Reaction Mechanisms

Optimization and Catalysis

The synthesis of related tert-butyl piperazine carboxylates (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) employs visible-light photocatalysis with acridine salts and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) . These conditions, involving oxygen-saturated dichloroethane and blue LED irradiation, achieve yields exceeding 95% . Similar photoredox strategies could be adapted for 2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol to enhance regioselectivity and reduce byproducts.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound’s solubility profile is influenced by its polar functional groups:

  • Hydroxyl Group: Enhances water solubility via hydrogen bonding.

  • Aminopyridine and Piperazine Moieties: Contribute to solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).

Stability studies suggest susceptibility to oxidation at the amine sites, necessitating storage under inert atmospheres .

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 2.5–3.5 ppm (piperazine protons), δ 6.5–8.0 ppm (pyridine aromatic protons), and δ 1.5–2.0 ppm (hydroxyethyl protons).

    • ¹³C NMR: Peaks corresponding to the piperazine carbons (~45–55 ppm), pyridine carbons (~120–150 ppm), and hydroxyethyl carbons (~60–70 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1600 cm⁻¹ (C=N), and ~1050 cm⁻¹ (C–O).

Biological and Pharmaceutical Applications

Mechanistic Insights

The compound’s structure suggests potential interactions with:

  • G Protein-Coupled Receptors (GPCRs): Piperazine derivatives are known modulators of serotonin and dopamine receptors.

  • Kinase Enzymes: The aminopyridine group may compete with ATP-binding sites in kinases, inhibiting phosphorylation.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP264: Wash hands after handling
H315: Causes skin irritationP280: Wear protective gloves
H319: Causes eye irritationP305+P351+P338: Rinse eyes

The compound is classified as a Warning-level hazard, requiring storage at room temperature in airtight containers .

Comparison with Structural Analogs

tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate

  • Molecular Weight: 278.35 g/mol vs. 236.31 g/mol for the subject compound .

  • Functionality: The tert-butyl carbamate group enhances lipophilicity, making it more suitable for blood-brain barrier penetration .

2-(6-Aminopyridin-3-yl)ethan-1-ol

  • Simpler Structure: Lacks the piperazine ring, reducing potential receptor interactions .

  • Applications: Primarily used as a building block in polymer chemistry .

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